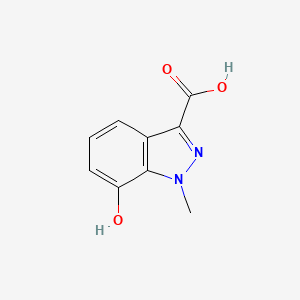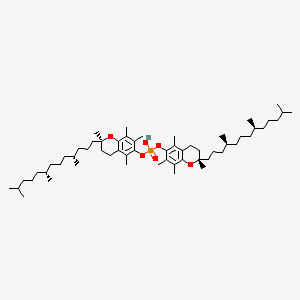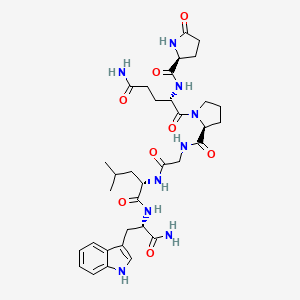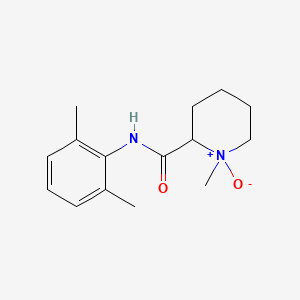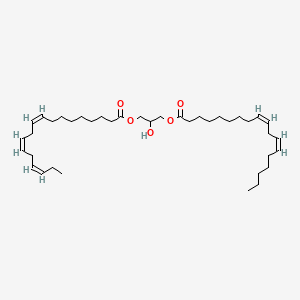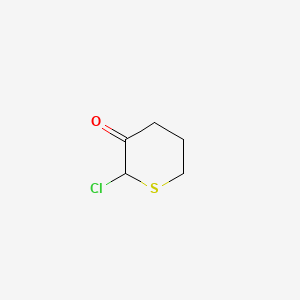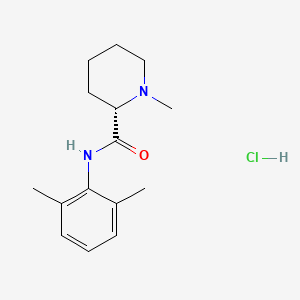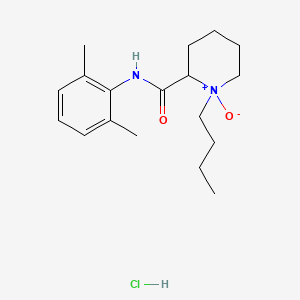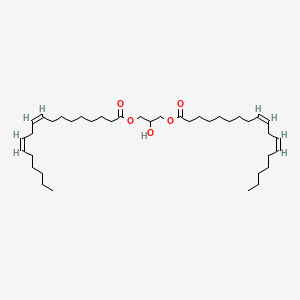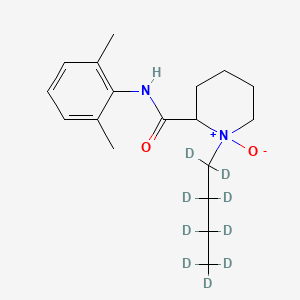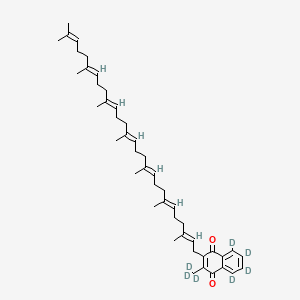
Menaquinone 7-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menaquinone 7-d7, also known as Vitamin K2-7, is a form of Vitamin K2 that is characterized by the presence of seven isoprenoid units in its side chain. This compound is a deuterated form of Menaquinone-7, where seven hydrogen atoms are replaced by deuterium. This compound is a fat-soluble vitamin that plays a crucial role in various physiological processes, including bone health and cardiovascular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Menaquinone 7-d7 can be synthesized through both chemical and biological methods. The chemical synthesis involves the use of deuterated precursors to introduce deuterium atoms into the molecule. One common method is the hydrogenation of deuterated naphthoquinone derivatives in the presence of a palladium catalyst. The reaction conditions typically involve high pressure and temperature to achieve the desired level of deuteration .
Industrial Production Methods
Industrial production of this compound often relies on fermentation processes using bacterial strains such as Bacillus subtilis. The fermentation medium is optimized to enhance the yield of this compound, and the product is extracted using organic solvents. The purity of the final product is ensured through various purification techniques, including chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Menaquinone 7-d7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form menaquinone epoxides.
Reduction: The compound can be reduced to form dihydromenaquinone derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the isoprenoid side chain is modified.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, thiols
Major Products
Oxidation: Menaquinone epoxides
Reduction: Dihydromenaquinone derivatives
Substitution: Modified isoprenoid side chains
Applications De Recherche Scientifique
Mécanisme D'action
Menaquinone 7-d7 exerts its effects by activating Vitamin K-dependent proteins, which play a crucial role in calcium metabolism. One of the key proteins activated by this compound is osteocalcin, which is involved in the mineralization of bone tissue. By activating osteocalcin, this compound helps ensure that calcium is properly deposited in the bones, promoting bone strength and reducing the risk of osteoporosis .
In the cardiovascular system, this compound activates matrix Gla protein, which inhibits the calcification of arterial walls. This helps reduce the risk of arterial stiffness and atherosclerosis .
Comparaison Avec Des Composés Similaires
Menaquinone 7-d7 is part of the larger family of menaquinones, which includes several compounds with varying numbers of isoprenoid units. Some similar compounds include:
Menaquinone-4 (MK-4): This compound has four isoprenoid units and is known for its shorter half-life compared to this compound.
Menaquinone-9 (MK-9): With nine isoprenoid units, MK-9 has a longer half-life than this compound.
Phylloquinone (Vitamin K1): This compound is found in green leafy vegetables and is primarily involved in blood clotting.
This compound is unique due to its longer half-life and higher bioavailability, making it a preferred choice for supplementation to achieve optimal Vitamin K2 levels .
Propriétés
IUPAC Name |
5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+/i9D3,10D,11D,30D,31D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKQPZMEYJZGPI-HRQALKRPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857960 |
Source


|
| Record name | 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-(~2~H_3_)methyl(~2~H_4_)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233937-31-9 |
Source


|
| Record name | 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-(~2~H_3_)methyl(~2~H_4_)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
